 
                            1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) . Its canonical SMILES is C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O . 
The compound is derived from terephthalic acid, a well-known aromatic dicarboxylic acid extensively used in the production of polyesters. The introduction of trifluoromethoxy groups enhances its chemical stability and alters its solubility characteristics. As a member of the class of compounds known as fluorinated aromatic acids, it exhibits unique properties that are useful in various chemical applications.
The synthesis of 2-(trifluoromethoxy)terephthalic acid typically involves the trifluoromethoxylation of terephthalic acid or its derivatives. This process can be achieved through several methods, including:
These methods allow for the efficient synthesis of 2-(trifluoromethoxy)terephthalic acid with high yields and purity levels.
The molecular structure of 2-(trifluoromethoxy)terephthalic acid features a terephthalic backbone with two carboxylic acid groups located at the 1 and 4 positions on the aromatic ring. The trifluoromethoxy group (-O-CF3) is attached at the 2-position, significantly influencing its electronic properties.
X-ray crystallography studies can provide detailed insights into the three-dimensional arrangement of atoms within the molecule, revealing bond lengths and angles that are critical for understanding its reactivity and interactions with other compounds.
2-(Trifluoromethoxy)terephthalic acid can participate in various chemical reactions typical for dicarboxylic acids:
The mechanism through which 2-(trifluoromethoxy)terephthalic acid acts depends largely on its interactions with other chemical species:
These mechanisms are crucial for understanding how this compound behaves in various chemical environments and its potential applications in synthesis.
2-(Trifluoromethoxy)terephthalic acid has several scientific applications:
Its unique combination of properties makes it valuable for researchers aiming to develop new materials or explore novel synthetic pathways.
2-(Trifluoromethoxy)terephthalic acid is systematically identified under IUPAC conventions as 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid. This nomenclature specifies:
Table 1: Standard Identifiers of 2-(Trifluoromethoxy)terephthalic Acid
| Identifier | Value | 
|---|---|
| CAS Registry Number | 175278-21-4 | 
| SMILES Notation | OC(=O)C₁=CC=C(C(O)=O)C=C₁OC(F)(F)F | 
| InChI Key | VVTIYBRREAGBBA-UHFFFAOYSA-N | 
| Canonical SMILES | C₁=CC(=C(C=C₁C(=O)O)OC(F)(F)F)C(=O)O | 
It belongs to the chemical class of fluorinated aromatic dicarboxylic acids, characterized by the presence of fluorine atoms and dual carboxyl groups on an aromatic scaffold [9].
The compound’s geometry arises from a benzene ring with substituents at positions 1, 2, and 4. Key features include:
Electron distribution is influenced by:
The trifluoromethoxy (-OCF₃) group profoundly alters the benzene ring’s electronic properties:
Acidity studies highlight its impact:
Table 2: Hammett Constants and Acidity Effects of Substituents
| Substituent | Position | Hammett σ Constant | pKₐ of Benzoic Acid | 
|---|---|---|---|
| -OCF₃ | ortho | +0.68 (σₓ) | ~3.2 | 
| -CF₃ | ortho | +0.65 (σₓ) | ~3.6 | 
| -H | - | 0.00 | 4.19 | 
Compared to structurally analogous compounds, 2-(trifluoromethoxy)terephthalic acid exhibits distinct properties:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1